molecular formula C18H12Cl2FN3O3S B11210369 2-chloro-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide

2-chloro-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide

Cat. No.: B11210369
M. Wt: 440.3 g/mol
InChI Key: PDMFKMQWHHHYTA-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide typically involves multi-step organic reactions. One common method involves the reaction of 3-chlorophenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as methanol or ethanol. The resulting intermediate is then chlorinated and fluorinated to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-chloro-N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chlorophenyl)acetamide
  • Indole derivatives
  • Imidazole containing compounds

Uniqueness

Compared to similar compounds, 2-chloro-N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide stands out due to its unique thieno[3,4-c]pyrazole core and the presence of both chloro and fluoro substituents. These features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H12Cl2FN3O3S

Molecular Weight

440.3 g/mol

IUPAC Name

2-chloro-N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide

InChI

InChI=1S/C18H12Cl2FN3O3S/c19-10-3-1-4-11(7-10)24-17(12-8-28(26,27)9-15(12)23-24)22-18(25)16-13(20)5-2-6-14(16)21/h1-7H,8-9H2,(H,22,25)

InChI Key

PDMFKMQWHHHYTA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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